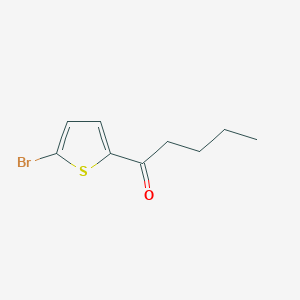
1-(5-Bromothiophen-2-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)pentan-1-one is a chemical compound that belongs to the class of thienyl derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)pentan-1-one typically involves the bromination of 2-thienylpentan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiophene ring. Common reagents used in this process include bromine and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted thienyl derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(5-Bromothiophen-2-yl)pentan-1-one is being investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom enhances its reactivity and binding affinity towards biological targets. For instance, studies have shown that halogenated compounds can exhibit cytotoxic effects against cancer cells, making this compound a candidate for further pharmacological exploration.
Case Study: Anticancer Activity
A study highlighted the cytotoxic effects of similar halogenated compounds against various cancer cell lines, suggesting that this compound may possess comparable activity due to its structural characteristics .
Organic Synthesis
This compound serves as a vital reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its unique structure allows it to function as a building block for more complex molecules.
Example Application: Synthesis of Heterocycles
In research focused on synthesizing novel heterocycles, this compound has been utilized to develop new derivatives with enhanced biological activity .
Materials Science
In materials science, this compound is explored for its potential use in developing new materials with specific electronic properties. Thiophene derivatives are known for their conductive properties, making them suitable for applications in organic electronics.
Research Example: Conductive Polymers
Research on conductive polymers has indicated that incorporating thiophene-based compounds can significantly enhance electrical conductivity and stability in electronic devices .
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-2-thienyl)pentan-1-one
- 1-(4,5-Dibromo-2-thienyl)pentan-1-one
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT)
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one (α-PBT) .
Uniqueness: This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Eigenschaften
Molekularformel |
C9H11BrOS |
|---|---|
Molekulargewicht |
247.15 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H11BrOS/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
GRKZHCCIUOIIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














